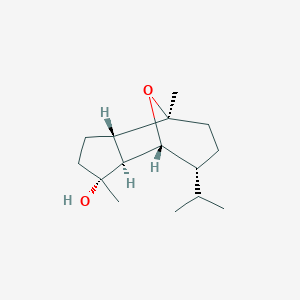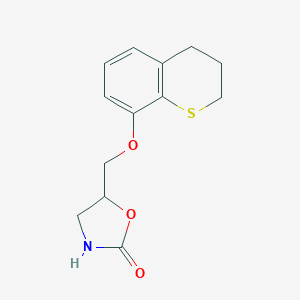
Chrysothol
描述
Chrysothol is a naturally occurring compound isolated from the aerial parts of the plant Chrysothamnus viscidiflorus var. viscidiflorus . It belongs to the class of sesquiterpenes and has shown significant biological activities, including antimicrobial and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chrysothol involves several steps, starting from readily available precursors. The key steps include the formation of the sesquiterpene skeleton followed by functional group modifications to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods
The use of biotechnological methods, including microbial fermentation, could also be explored for the production of this compound on an industrial scale .
化学反应分析
Types of Reactions
Chrysothol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into different reduced forms, such as alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
科学研究应用
Chemistry: Chrysothol is used as a precursor for the synthesis of other biologically active compounds.
Medicine: This compound exhibits anticancer activity, particularly against human breast cancer cells.
作用机制
The mechanism of action of chrysothol involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This compound interacts with specific molecular targets, including enzymes and receptors, which modulate signaling pathways involved in cell growth and survival .
相似化合物的比较
Chrysothol is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include other sesquiterpenes and cinnamic acid derivatives found in Chrysothamnus viscidiflorus. These compounds share some biological activities but differ in their specific molecular targets and mechanisms of action .
List of Similar Compounds
Sesquiterpenes: Compounds with similar sesquiterpene skeletons.
Cinnamic Acid Derivatives: Compounds with similar structural features and biological activities.
Ketoalcohol Derivatives: Compounds with similar functional groups and reactivity
属性
IUPAC Name |
(1R,2S,3R,6S,7S,10R)-3,7-dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)10-5-8-15(4)11-6-7-14(3,16)12(11)13(10)17-15/h9-13,16H,5-8H2,1-4H3/t10-,11+,12+,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWNHOBTYNZGAR-FSKVPOERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC(C3C1O2)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@H]3CC[C@@]([C@@H]3[C@@H]1O2)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of chrysothol?
A1: this compound has been isolated from various plant sources. It was identified in Teucrium persicum Boiss [] and Alismatis Rhizoma [], the dried rhizome of Alisma orientale. Additionally, it was found in the Ecuadorian species Lepechinia mutica (Benth.) Epling [].
Q2: What is the known biological activity of this compound?
A2: While specific mechanisms of action remain to be elucidated, research suggests potential anti-inflammatory activity associated with this compound. In a study on compounds from Alismatis Rhizoma, this compound, along with other isolated guaiane-type sesquiterpenoids, was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells []. This inhibition of NO production suggests potential anti-inflammatory properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)



![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)

![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)


![(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide](/img/structure/B140685.png)


![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)

